5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one

Immunoproteasome Proteasome inhibitor Hematological malignancies

This compound is a well-characterized noncovalent immunoproteasome inhibitor with a confirmed Ki of 21 nM against the β1i subunit. Its noncovalent binding mode distinguishes it from covalent inhibitors like bortezomib, reducing off-target risk and improving the therapeutic window. The precise 5-arylidene/3-phenyl substitution pattern is critical—analog substitution is scientifically invalid and compromises reproducibility. It serves as a validated positive control for HTS assays (Ac-Pro-Ala-Leu-AMC substrate). Ideal for medicinal chemistry programs targeting selective immunoproteasome inhibition in hematological malignancies. Custom assay development and bulk orders are supported.

Molecular Formula C19H18N2OS
Molecular Weight 322.43
CAS No. 320422-83-1
Cat. No. B2418925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one
CAS320422-83-1
Molecular FormulaC19H18N2OS
Molecular Weight322.43
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2OS/c1-13(2)15-10-8-14(9-11-15)12-17-18(22)21(19(23)20-17)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,23)/b17-12-
InChIKeyJDNFVMLTHIWMFM-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one (CAS 320422-83-1) for Immunoproteasome Research


The compound 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one (CAS 320422-83-1) is a synthetically accessible 2-thioxoimidazolidin-4-one derivative. It belongs to a class of small molecules investigated as noncovalent inhibitors of the proteasome and immunoproteasome, which are validated therapeutic targets for hematological malignancies [1]. Unlike covalent inhibitors, its noncovalent mechanism of action is a key design feature intended to mitigate off-target effects and improve the therapeutic window [1].

Procurement Risks of Substituting 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one


The simple interchange of 2-thioxoimidazolidin-4-one derivatives for proteasome inhibition studies is not scientifically valid. The biological activity, subunit selectivity, and binding kinetics are exquisitely sensitive to the specific combination of substituents on the 5-arylidene and 3-phenyl rings [1]. Research identifies a panel of active inhibitors with Ki values in the low micromolar range, but a direct link between a compound's precise structure and its quantitative target affinity and selectivity profile exists [1]. Therefore, substituting this compound with a close analog bearing even minor structural variations (e.g., a different arylidene group or N-phenyl substitution) introduces significant risk of altered potency, selectivity, and ultimately, non-reproducible experimental results.

Quantitative Selectivity Profile of 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one


Potent Inhibition of Immunoproteasome β1i Subunit Versus General Class Profile

This compound demonstrates a remarkably high potency for the β1i subunit of the human immunoproteasome, a degree of activity that is a specific outcome of its 4-isopropylphenyl and 3-phenyl substitution pattern [1]. While the parent study identifies a panel of 2-thioxoimidazolidin-4-one actives, this specific derivative achieves a binding constant (Ki) of 21 nM, a value that represents a distinct quantitative difference from other general in-class hits which typically exhibit activities in the low micromolar range [1][2]. This represents a key differentiator for studies requiring potent, noncovalent β1i engagement.

Immunoproteasome Proteasome inhibitor Hematological malignancies

Key Application Scenarios for 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one in Drug Discovery


Development of Selective Chemical Probes for the Immunoproteasome

This compound's confirmed 21 nM Ki against the β1i subunit positions it as a critical starting point or reference molecule for medicinal chemistry programs aimed at designing highly selective immunoproteasome inhibitors. Its noncovalent binding mode, distinct from approved covalent inhibitors like bortezomib, makes it a unique tool to study the specific consequences of immunoproteasome inhibition in antigen processing and presentation, often dysregulated in hematological cancers [1].

In Vitro Pharmacological Profiling and Assay Validation

Custom assay development for high-throughput screening (HTS) of immunoproteasome activity can leverage this compound as a well-characterized positive control. Its established activity in the Ac-Pro-Ala-Leu-AMC substrate hydrolysis assay provides a validated benchmark for assay sensitivity, robustness, and for benchmarking the activity of new chemical entities targeting the β1i subunit [1][2].

Quote Request

Request a Quote for 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.